molecular formula C20H20O3 B14957357 7-[(4-tert-butylbenzyl)oxy]-2H-chromen-2-one

7-[(4-tert-butylbenzyl)oxy]-2H-chromen-2-one

Cat. No.: B14957357
M. Wt: 308.4 g/mol
InChI Key: MIALNKMGKVTBIW-UHFFFAOYSA-N
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Description

7-[(4-TERT-BUTYLPHENYL)METHOXY]-2H-CHROMEN-2-ONE is a synthetic organic compound known for its unique chemical structure and properties It is a derivative of chromen-2-one, featuring a tert-butylphenyl group and a methoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(4-TERT-BUTYLPHENYL)METHOXY]-2H-CHROMEN-2-ONE typically involves the reaction of 4-tert-butylphenol with 7-hydroxy-2H-chromen-2-one under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in the presence of a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product through nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-[(4-TERT-BUTYLPHENYL)METHOXY]-2H-CHROMEN-2-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Reduced chromen-2-one derivatives.

    Substitution: Various substituted chromen-2-one derivatives depending on the reagent used.

Scientific Research Applications

7-[(4-TERT-BUTYLPHENYL)METHOXY]-2H-CHROMEN-2-ONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-[(4-TERT-BUTYLPHENYL)METHOXY]-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit or activate enzymes involved in oxidative stress or inflammation, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-[(4-tert-butylphenyl)methoxy]-6-chloro-4-methyl-chromen-2-one
  • 1-(4-tert-Butylphenyl)-3-(4-methoxyphenyl)-1,3-propanedione

Uniqueness

7-[(4-TERT-BUTYLPHENYL)METHOXY]-2H-CHROMEN-2-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H20O3

Molecular Weight

308.4 g/mol

IUPAC Name

7-[(4-tert-butylphenyl)methoxy]chromen-2-one

InChI

InChI=1S/C20H20O3/c1-20(2,3)16-8-4-14(5-9-16)13-22-17-10-6-15-7-11-19(21)23-18(15)12-17/h4-12H,13H2,1-3H3

InChI Key

MIALNKMGKVTBIW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=CC(=O)O3

Origin of Product

United States

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